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Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

Cat. No.: B156460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethylcyclohexanone, a key intermediate in organic synthesis. The document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, presenting the data in a clear, tabular format for easy reference and

comparison. Furthermore, it outlines the experimental protocols for obtaining these spectra,

ensuring reproducibility and accurate analysis in a laboratory setting.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,2-Dimethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (Chloroform-d, Ambient Temperature)[1]
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Chemical Shift (δ) in ppm Carbon Atom Assignment

216.0 C=O (Carbonyl)

48.5 C(CH₃)₂ (Quaternary Carbon)

38.0 -CH₂-

34.5 -CH₂-

27.0 -CH₂-

24.5 -CH₃ (Methyl)

¹H NMR

While a publicly available, detailed ¹H NMR spectrum with peak assignments was not found in

the initial search, the expected chemical shifts can be predicted based on the structure and

general principles of NMR spectroscopy. The protons on the carbon adjacent to the carbonyl

group (α-protons) would be expected to appear downfield (around 2.0-2.5 ppm) due to the

deshielding effect of the carbonyl group. The other methylene protons would appear further

upfield, and the six equivalent methyl protons would give a sharp singlet.

Infrared (IR) Spectroscopy
The IR spectrum of a ketone is characterized by a strong absorption band corresponding to the

C=O stretching vibration.[2]

Wavenumber (cm⁻¹) Functional Group Assignment

~1710 C=O Stretch (Ketone)

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.[3] The molecular formula of 2,2-Dimethylcyclohexanone is C₈H₁₄O, with a

molecular weight of 126.1962 g/mol .[3]
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m/z Interpretation

126 Molecular Ion (M⁺)

111 [M - CH₃]⁺

83 [M - C₃H₇]⁺

70 Alpha-cleavage product

55 Further fragmentation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols can be adapted for 2,2-Dimethylcyclohexanone.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 5-20 mg of 2,2-Dimethylcyclohexanone in about 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a

reference signal at 0.00 ppm.[4]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.[5]

For ¹H NMR, a standard single-pulse experiment is typically used.[4]

For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by

removing C-H coupling.[4][5]
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Set appropriate acquisition parameters, including spectral width, acquisition time, relaxation

delay, and the number of scans to achieve an adequate signal-to-noise ratio.[4]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]

Phase the spectrum to ensure all peaks have a pure absorption lineshape.[4]

Perform baseline correction to obtain a flat baseline.[4]

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent

peak.[4]

Integrate the signals to determine the relative number of protons for each peak in the ¹H

NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of pure 2,2-Dimethylcyclohexanone onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[6][7]

Carefully place a second salt plate on top of the first, creating a thin liquid film between the

plates.[6][7]

Data Acquisition:

Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

After analysis, clean the salt plates with a dry organic solvent like acetone and return them to

a desiccator to prevent damage from moisture.[6][7]

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Protocols_1H_and_13C_NMR_Spectral_Analysis_of_Octane_2_4_5_7_tetrone.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_1H_and_13C_NMR_Spectral_Analysis_of_Octane_2_4_5_7_tetrone.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_1H_and_13C_NMR_Spectral_Analysis_of_Octane_2_4_5_7_tetrone.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_1H_and_13C_NMR_Spectral_Analysis_of_Octane_2_4_5_7_tetrone.pdf
https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://web.mit.edu/12.000/www/finalpresentation/experiments/ir.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Due to its volatility, 2,2-Dimethylcyclohexanone is well-suited for analysis by GC-MS.[9]

A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph.

The compound is vaporized and separated from the solvent and any impurities as it passes

through the GC column.

Ionization and Mass Analysis:

As the compound elutes from the GC column, it enters the mass spectrometer.

Electron Ionization (EI) is a common method where the molecules are bombarded with a

high-energy electron beam, causing ionization and fragmentation.[3]

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass

analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,2-Dimethylcyclohexanone.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing
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Structural Elucidation
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A general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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